"2-(2-Chloroethyl)-1,3-dioxolane" synthesis and properties
"2-(2-Chloroethyl)-1,3-dioxolane" synthesis and properties
An In-depth Technical Guide to 2-(2-Chloroethyl)-1,3-dioxolane: Synthesis, Properties, and Applications
Executive Summary
2-(2-Chloroethyl)-1,3-dioxolane (CAS No: 4362-36-1) is a bifunctional organic compound of significant interest to researchers and synthetic chemists. Featuring a stable cyclic acetal (dioxolane ring) and a reactive chloroethyl group, it serves as a valuable intermediate in the synthesis of complex organic molecules. The dioxolane moiety acts as a protecting group for an aldehyde, allowing for selective reactions at the chloroethyl side chain. This guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on the practical insights required for laboratory and industrial settings.
Introduction: A Versatile Bifunctional Building Block
2-(2-Chloroethyl)-1,3-dioxolane is structurally a derivative of 3-chloropropionaldehyde, where the aldehyde functional group is protected as its ethylene glycol acetal. This structural feature is the cornerstone of its utility. In multi-step synthesis, it is often critical to mask a reactive functional group, such as an aldehyde, to prevent it from undergoing undesired reactions while another part of the molecule is being modified. The 1,3-dioxolane ring provides robust protection under neutral, basic, and certain oxidative and reductive conditions, yet can be readily removed under acidic conditions to regenerate the aldehyde.[1]
Simultaneously, the terminal chlorine atom on the ethyl side chain provides a reactive site for nucleophilic substitution. This duality makes 2-(2-Chloroethyl)-1,3-dioxolane an excellent three-carbon building block for introducing a protected formyl-ethyl group into a target molecule. Its application is analogous to other key pharmaceutical intermediates like 2-(chloromethyl)-1,3-dioxolane, which is instrumental in the synthesis of the bronchodilator Doxofylline and the antifungal Itraconazole.[2][3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, purification, and storage. The key properties of 2-(2-Chloroethyl)-1,3-dioxolane are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4362-36-1 | [4][5] |
| Molecular Formula | C₅H₉ClO₂ | [5] |
| Molecular Weight | 136.58 g/mol | [5][6] |
| Appearance | Colorless Liquid | [7] |
| Density | 1.14 g/cm³ | [5][8] |
| Boiling Point | 70-72 °C at 18 Torr | [5] |
| 179.6 °C at 760 mmHg | [8] | |
| Flash Point | 71.5 °C | [5] |
| Refractive Index | 1.434 | [5] |
| Solubility | Soluble in many organic solvents. | |
| Topological Polar Surface Area | 18.5 Ų | [5] |
Synthesis of 2-(2-Chloroethyl)-1,3-dioxolane
The most direct and common method for synthesizing 2-(2-Chloroethyl)-1,3-dioxolane is the acid-catalyzed acetalization of 3-chloropropionaldehyde with ethylene glycol.[8] This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.[1]
Reaction Mechanism
The formation of the cyclic acetal proceeds through a well-established, acid-catalyzed pathway:
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 3-chloropropionaldehyde, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group on the intermediate.
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, closing the five-membered ring.
-
Deprotonation: The final step is the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final product, 2-(2-chloroethyl)-1,3-dioxolane.
Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 2-(2-chloroethyl)-1,3-dioxolane.
Materials:
-
3-Chloropropionaldehyde (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01-0.02 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 3-chloropropionaldehyde, ethylene glycol (1.1 equivalents), a catalytic amount of p-TsOH (0.01-0.02 equivalents), and toluene (approx. 2 mL per mmol of aldehyde).
-
Azeotropic Water Removal: Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-(2-chloroethyl)-1,3-dioxolane as a colorless liquid.[5]
Synthesis and Purification Workflow
Reactivity and Applications in Organic Synthesis
The synthetic utility of 2-(2-chloroethyl)-1,3-dioxolane stems from its two distinct functional regions: the inert protecting group and the reactive alkyl chloride.
The Dioxolane as a Protecting Group
The primary role of the 1,3-dioxolane group is to protect the aldehyde. It is stable to a wide range of reagents, including:
-
Bases (e.g., hydroxides, alkoxides, organometallics)
-
Nucleophiles (e.g., Grignard reagents, organolithiums, enolates)
-
Hydride reducing agents (e.g., NaBH₄, LiAlH₄)
-
Many oxidizing agents
This stability allows for extensive chemical transformations on the chloroethyl side chain or other parts of the molecule without affecting the masked aldehyde. Deprotection is typically achieved by hydrolysis using aqueous acid (e.g., HCl, H₂SO₄, or TsOH in water/THF), which readily regenerates the aldehyde.[1]
Reactivity of the Chloroethyl Group
The carbon-chlorine bond in the chloroethyl moiety is susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the introduction of a wide variety of functional groups. For example:
-
Reaction with amines: Forms amino-dioxolanes, which can be precursors to amino-aldehydes.
-
Reaction with cyanide: Yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Reaction with alkoxides or phenoxides: Forms ethers.
-
Formation of Grignard Reagents: While Grignard reagents from β-halo acetals can be unstable, those derived from 1,3-dioxanes are noted to be more stable.[9] This pathway opens up possibilities for carbon-carbon bond formation.
This reactivity is crucial in pharmaceutical synthesis. For instance, in the synthesis of Doxofylline, the related 2-(chloromethyl)-1,3-dioxolane is alkylated with theophylline, demonstrating the power of this type of intermediate.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2-(2-chloroethyl)-1,3-dioxolane. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidance can be drawn from data on similar dioxolanes.[10][11]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Hazards: Dioxolane compounds can be flammable liquids.[11] Keep away from heat, sparks, and open flames. Vapors may be heavier than air and can travel to an ignition source.[12] Contact can cause skin and eye irritation.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Some cyclic ethers, including dioxolane itself, can form explosive peroxides upon exposure to air and light over time.[12] While the risk may vary for substituted dioxolanes, it is prudent to store them under an inert atmosphere (e.g., nitrogen or argon) and away from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (which will cause deprotection).[11][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[10]
Conclusion
2-(2-Chloroethyl)-1,3-dioxolane is a highly valuable and versatile intermediate for organic synthesis. Its unique structure, combining a stable aldehyde protecting group with a reactive alkyl halide, provides chemists with a powerful tool for constructing complex molecules. A firm grasp of its synthesis via acid-catalyzed acetalization, its specific physicochemical properties, and its distinct reactivity profile enables its effective and safe application in both academic research and industrial drug development.
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